molecular formula C20H26N2O3S B2799481 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide CAS No. 953920-43-9

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide

Cat. No.: B2799481
CAS No.: 953920-43-9
M. Wt: 374.5
InChI Key: SUKUXLFAHXGTLL-UHFFFAOYSA-N
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Description

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenyl group, a morpholino group, and a methanesulfonamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-phenylmorpholino)propyl)-1-(m-tolyl)methanesulfonamide
  • N-phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,17-18-8-3-1-4-9-18)21-12-7-13-22-14-15-25-20(16-22)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKUXLFAHXGTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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